ACAT-IN-1 cis isomer
Overview
Description
ACAT-IN-1 cis isomer is a potent ACAT inhibitor with an IC50 of 100 nM . It is used for the study of immune system-related diseases .
Molecular Structure Analysis
The molecular formula of ACAT-IN-1 cis isomer is C29H25NO2 . The molecular weight is 419.51 . The SMILES representation is O=C(N[C@H]1C@@HC=C2)CC3=C1C=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 .Physical And Chemical Properties Analysis
The solubility of ACAT-IN-1 cis isomer is 10 mM in DMSO . The compound is shipped at room temperature .Scientific Research Applications
LC-MS Analysis and Behavior of cis Isomers
- The study by Clifford et al. (2008) explores the behavior of cis isomers, including those similar to ACAT-IN-1 cis isomer, using LC-MSn analysis. It notes that these cis isomers fragment identically to their trans counterparts and discusses their hydrophobic nature and elution properties in chromatography. This research is significant for understanding the physical and chemical properties of cis isomers in various applications, including drug development and biochemical analyses (Clifford et al., 2008).
Impact on Enzymatic Desaturation and Biochemical Pathways
- Research by Broadwater et al. (2000) provides insights into the biochemical interaction of isomers like ACAT-IN-1 cis isomer with enzymes. It specifically examines how certain isomers are substrates for specific enzymes, impacting the enzymatic pathways and possibly influencing drug interactions and metabolic processes (Broadwater et al., 2000).
Thermodynamics of cis/trans Isomers
- A study by Troganis et al. (2000) investigates the thermodynamic properties of cis and trans isomers. This research is crucial for understanding how these isomers behave under different environmental conditions, which can impact their stability and efficacy in pharmaceutical formulations (Troganis et al., 2000).
Role in Cellular Cholesterol Homeostasis
- Yang et al. (2001) discuss the role of ACAT, a related enzyme to ACAT-IN-1, in cellular cholesterol homeostasis. This research highlights the potential impact of manipulating ACAT-IN-1 isomers in therapeutic strategies targeting cholesterol-related disorders (Yang et al., 2001).
Chromatography and Separation Techniques
- Jin et al. (2015) demonstrate the application of chromatographic techniques to separate cis-trans isomers. This methodological advancement is essential for purifying and studying specific isomers like ACAT-IN-1 cis isomer in detail (Jin et al., 2015).
Expression and Role in Cancer
- Ayyagari et al. (2020) explore the expression of ACAT-1 in ovarian cancer, providing insights into how ACAT-IN-1 cis isomer might interact with cellular mechanisms in cancer progression. This research has implications for the development of targeted cancer therapies (Ayyagari et al., 2020).
Real-Time PCR in Human Tissues
- Smith et al. (2004) focus on the expression of ACAT genes in human tissues. Understanding the distribution and expression levels of these genes can inform the potential impact and utility of ACAT-IN-1 cis isomer in various human tissues (Smith et al., 2004).
Safety And Hazards
properties
IUPAC Name |
N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORBGGQIAIHNC-IXCJQBJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ACAT-IN-1 cis isomer |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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